molecular formula C19H19Cl2N3O2S B300760 2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B300760
M. Wt: 424.3 g/mol
InChI Key: DOFWGZJCPUBAQD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, and a complex substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate to form the corresponding isothiocyanate intermediate. This intermediate then reacts with 3-(pentanoylamino)aniline under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as acetone, and the temperature is maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
  • 2,4-dichloro-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide exhibits unique properties due to the presence of the pentanoylamino group. This group influences its solubility, reactivity, and biological activity, making it a compound of particular interest for further research and development .

Properties

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2,4-dichloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O2S/c1-2-3-7-17(25)22-13-5-4-6-14(11-13)23-19(27)24-18(26)15-9-8-12(20)10-16(15)21/h4-6,8-11H,2-3,7H2,1H3,(H,22,25)(H2,23,24,26,27)

InChI Key

DOFWGZJCPUBAQD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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